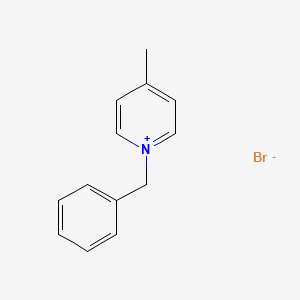

N-Benzyl-4-methylpyridinium bromide, 98%

Vue d'ensemble

Description

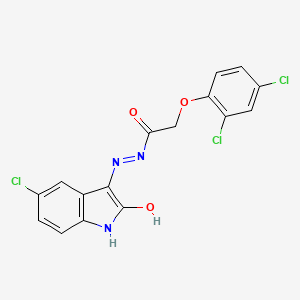

N-Benzyl-4-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts are prepared by treating pyridine with dimethylsulfate . A new protocol for the synthesis of benzyl ethers is described using 2-benzyloxypyridine and methyl triflate .Molecular Structure Analysis

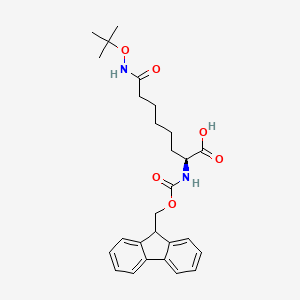

The molecular formula of N-Benzyl-4-methylpyridinium bromide is C13H14BrN . It is a structurally diverse pyridinium salt .Chemical Reactions Analysis

Pyridinium salts have been highlighted for their synthetic routes and reactivity . They have been used in the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen .Physical And Chemical Properties Analysis

The micellization and surface activity properties of long-chain pyridinium ionic liquids in aqueous solution were systematically investigated through electronic conductivity measurement, surface tension, and ultraviolet-absorption spectra .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

1-Benzyl-4-methylpyridin-1-ium bromide: has been studied for its potential role in treating Alzheimer’s disease. It has shown dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the progression of Alzheimer’s . The inhibition of these enzymes can potentially reduce the rate of acetylcholine breakdown, thereby improving the cognitive function in patients with Alzheimer’s.

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in the construction of complex compounds that can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties .

Material Science Applications

In material science, 1-Benzyl-4-methylpyridin-1-ium bromide can be utilized as a pyridinium ionic liquid. These ionic liquids have unique properties that make them suitable for use as solvents in organic synthesis, media for electrodeposition of metals, and electrolytes for electrochemical devices like batteries .

Organic Synthesis

The compound is involved in organic synthesis, particularly in reactions at the benzylic position. It can undergo various transformations, including free radical bromination and nucleophilic substitution, which are crucial for the synthesis of complex organic molecules .

Gene Delivery Systems

Pyridinium salts, including 1-Benzyl-4-methylpyridin-1-ium bromide , have been explored for their potential in gene delivery systems. Their structural features allow them to form complexes with DNA, which can be used to transport genetic material into cells .

Photodynamic Therapy

The compound’s derivatives have been investigated for their use in photodynamic therapy, a treatment that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .

Mécanisme D'action

1-Benzyl-4-methylpyridin-1-ium bromide

, also known as N-Benzyl-4-methylpyridinium bromide, 98% or p-methylbenzylpyridinium bromide , is a chemical compound with the molecular formula C13H14BrN . Here is an overview of its mechanism of action:

Target of Action

The primary targets of 1-Benzyl-4-methylpyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

This compound acts as a dual inhibitor of AChE and BuChE . It binds to these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Safety and Hazards

While specific safety data for N-Benzyl-4-methylpyridinium bromide was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBKMKOCXFSIB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570673 | |

| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methylpyridin-1-ium bromide | |

CAS RN |

57042-58-7 | |

| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)